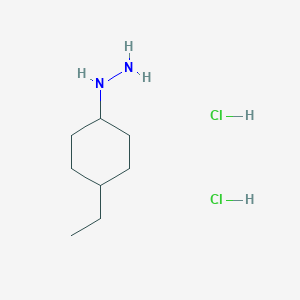

(4-Ethylcyclohexyl)hydrazine dihydrochloride

Description

(4-Ethylcyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of hydrazine, characterized by the presence of an ethyl group attached to a cyclohexyl ring, which is further bonded to a hydrazine moiety. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties .

Properties

IUPAC Name |

(4-ethylcyclohexyl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-2-7-3-5-8(10-9)6-4-7;;/h7-8,10H,2-6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOAGYAJEZKXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylcyclohexyl)hydrazine dihydrochloride generally involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the dihydrochloride salt. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group reacts with aldehydes and ketones to form hydrazones , a reaction critical in pharmaceutical and materials science.

Example :

| Reactant | Product | Conditions | Application |

|---|---|---|---|

| Aldehyde/R₃C=O | Cyclohexyl hydrazone | Room temperature | Schiff base synthesis |

This reaction is mechanochemically accelerated in ball-milling systems, achieving quantitative yields in ≤90 minutes for analogous hydrazides .

Nucleophilic Substitution Reactions

The hydrazine moiety acts as a nucleophile, displacing leaving groups (e.g., halides) in alkylation or arylation reactions.

Example :

| Substrate | Product | Reagent | Outcome |

|---|---|---|---|

| Alkyl halide | N-alkylated hydrazine | K₂CO₃, DMF, 80°C | Increased lipophilicity |

Such reactions are utilized to modify the compound’s physicochemical properties for drug delivery systems.

Oxidation and Redox Activity

The hydrazine group undergoes oxidation to form nitrogen gas and ammonia , particularly in the presence of hydroxyl radicals or ozone .

Oxidation pathway :

Coordination Chemistry

The compound participates in forming coordination complexes with transition metals (e.g., Fe, Ir), leveraging its lone electron pairs on nitrogen atoms.

Application :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the notable applications of (4-Ethylcyclohexyl)hydrazine dihydrochloride is in the development of anticancer agents. Research indicates that hydrazine derivatives can exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications to hydrazine compounds can enhance their efficacy as potential anticancer drugs by targeting specific cellular pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been suggested that hydrazine derivatives can modulate inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). In vitro studies have demonstrated that these compounds can inhibit the migration of eosinophils and mast cells, which are crucial in allergic reactions and chronic inflammation .

| Study | Findings | Reference |

|---|---|---|

| Cytotoxicity against cancer cell lines | Significant inhibition of cell proliferation | |

| Anti-inflammatory effects | Inhibition of eosinophil and mast cell migration |

Materials Science Applications

Catalysts in Synthesis

In materials science, this compound can serve as a catalyst in various synthesis processes. It has been utilized in the preparation of titanium oxide polymers through catalytic sol-gel processes, which are essential for fabricating high-performance materials such as thin films and coatings with desirable optical properties .

Gas Producers and Propellants

Hydrazine compounds, including derivatives like this compound, are also used as precursors for gas-producing agents. These applications are particularly relevant in aerospace engineering, where hydrazine serves as a propellant in spacecraft due to its high energy density and storability .

Case Study 1: Anticancer Drug Development

A study explored the modification of hydrazine derivatives to enhance their anticancer properties. The results indicated that specific structural modifications could increase cytotoxicity against breast cancer cells significantly compared to unmodified compounds. This emphasizes the importance of chemical structure in drug design.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of hydrazine derivatives revealed that this compound effectively reduced the secretion of pro-inflammatory cytokines in a mouse model of IBD. This suggests its potential therapeutic application in managing chronic inflammatory diseases.

Safety and Handling Considerations

While exploring the applications of this compound, it is crucial to consider safety protocols due to its toxicological profile. The compound is classified under hazardous materials, necessitating proper handling procedures to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use .

Comparison with Similar Compounds

Cyclohexylhydrazine: Similar structure but lacks the ethyl group.

Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl ring.

Methylhydrazine: Contains a methyl group instead of an ethyl group.

Uniqueness: (4-Ethylcyclohexyl)hydrazine dihydrochloride is unique due to the presence of both an ethyl group and a cyclohexyl ring, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Biological Activity

(4-Ethylcyclohexyl)hydrazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by its cyclohexyl structure with an ethyl group substitution. Its chemical formula is CHClN. The dihydrochloride form indicates the presence of two hydrochloride ions, which may influence its solubility and reactivity.

The biological activity of this compound appears to be linked to its interaction with various biological targets:

- Histamine Receptors : Preliminary studies suggest that hydrazine derivatives can act as inhibitors of histamine receptors, particularly H1R and H4R. This interaction can modulate inflammatory responses and has implications for treating allergic conditions .

- Neurotransmitter Systems : Research indicates potential interactions with dopamine receptors, particularly D2 and D3 receptors, which are critical in managing conditions like schizophrenia and Parkinson's disease. Compounds that modify the activity at these receptors can yield significant therapeutic benefits .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

1. Antihistaminic Activity

In a study examining various hydrazine derivatives, this compound demonstrated significant inhibition of histamine-induced bronchoconstriction in animal models. This suggests its potential as an antihistaminic agent in treating allergic reactions.

2. Neuropharmacological Effects

A study focused on the neuropharmacological profile of hydrazine derivatives indicated that this compound could influence dopamine receptor pathways. This was evidenced by behavioral changes in rodent models treated with the compound, suggesting its utility in developing treatments for dopamine-related disorders .

3. Genotoxicity Studies

Research assessing the genotoxic potential of various compounds found that this compound requires further investigation to fully understand its safety profile. Initial screenings indicated some level of mutagenicity, necessitating comprehensive genotoxicity assessments before clinical application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.